5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one
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Overview
Description
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is a synthetic organic compound that belongs to the class of triazinanones. This compound is characterized by its complex structure, which includes a benzyl group, a dichlorophenyl group, and a triazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Dichlorophenyl Group:
Formation of the Triazinanone Core: The core structure is formed through a series of condensation reactions involving amines and carbonyl compounds.
Introduction of the Benzyl Group: The final step involves the alkylation of the triazinanone core with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Reduced triazole or dichlorophenyl derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dichlorophenyl groups. These interactions may modulate biological pathways, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-thione: Similar structure with a sulfur atom replacing the oxygen in the triazinanone core.
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-imine: Similar structure with an imine group replacing the carbonyl group.
Uniqueness
The uniqueness of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16Cl2N6O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-benzyl-1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C18H16Cl2N6O/c19-16-7-6-15(8-17(16)20)25-12-23(9-14-4-2-1-3-5-14)13-26(18(25)27)24-10-21-22-11-24/h1-8,10-11H,9,12-13H2 |
InChI Key |
FZLNFCHFHXEVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)N3C=NN=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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